2-((4-Bromophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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Description
2-((4-Bromophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C21H21BrN2O4S and its molecular weight is 477.37. The purity is usually 95%.
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Scientific Research Applications
Vascular Smooth Muscle Relaxants and Antihypertensive Agents
Compounds similar to 2-((4-Bromophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine have been studied for their potential in relaxing K+-depolarized aortic smooth muscle and exhibiting antihypertensive activity. For instance, tetrahydropyrrolo[1,2-a]quinoxalines and tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines demonstrated specific activities in vascular smooth muscle relaxation and hypotensive effects, highlighting a distinct separation between muscle relaxant properties and hypotensive capabilities (Abou-Gharbia et al., 1984).
Anti-inflammatory and Antimicrobial Activities
Novel derivatives, including those with a pyrazole core, have shown significant anti-inflammatory and antimicrobial activities. For example, compounds bearing the pyrazole structure linked with urea, thiourea, and sulfonamide moieties have demonstrated up to 85% TNF-α and 93% IL-6 inhibitory activity, suggesting promising anti-inflammatory potential. Moreover, some derivatives exhibited strong antimicrobial properties against pathogenic bacteria and fungi, indicating their potential as therapeutic agents in treating infections (Keche et al., 2012).
Synthesis and Reactivity Studies
Research on pyrrolo[1,2-a]pyrazine derivatives has explored their synthesis and reactivity towards developing novel analogues of natural alkaloids like peramine. Such studies provide insights into the chemical reactivity of N-aminopiperazine towards electrophilic reagents, aiding in the development of new compounds with potential biological activities (Voievudskyi et al., 2016).
Antimicrobial Agent Development
The synthesis of heterocyclic compounds incorporating diaryl sulfone moieties, aimed at antimicrobial applications, highlights the potential of such structures in developing new therapeutic agents. These efforts demonstrate the ability of pyrazole and pyrazolopyridazine derivatives to exhibit promising antimicrobial activities, further supporting the relevance of exploring compounds similar to this compound in scientific research (Mady et al., 2016).
Properties
IUPAC Name |
2-(4-bromophenyl)sulfonyl-1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O4S/c1-27-19-10-5-15(14-20(19)28-2)21-18-4-3-11-23(18)12-13-24(21)29(25,26)17-8-6-16(22)7-9-17/h3-11,14,21H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJADEUHTKDYZNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=C(C=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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